molecular formula C14H17NO2Si B14238502 Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate CAS No. 561063-93-2

Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate

Cat. No.: B14238502
CAS No.: 561063-93-2
M. Wt: 259.37 g/mol
InChI Key: LZTKJMGYFLXWIQ-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate is an organic compound with the molecular formula C14H17NO2Si This compound is known for its unique structural features, which include a cyano group, a dimethyl(phenyl)silyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with dimethyl(phenyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial production may involve the use of more robust purification techniques such as recrystallization and distillation to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include amides, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various nucleophilic addition reactions. The dimethyl(phenyl)silyl group can enhance the compound’s stability and reactivity by providing steric protection and electronic effects. These interactions contribute to the compound’s overall reactivity and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-(thiophen-2-yl)acrylate: This compound has a similar structure but contains a thiophene ring instead of a dimethyl(phenyl)silyl group.

    Ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate: This compound has a methoxyphenyl group instead of a dimethyl(phenyl)silyl group.

Uniqueness

Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate is unique due to the presence of the dimethyl(phenyl)silyl group, which imparts distinct electronic and steric properties. This makes the compound more stable and reactive compared to its analogs, allowing for a wider range of chemical transformations and applications .

Properties

CAS No.

561063-93-2

Molecular Formula

C14H17NO2Si

Molecular Weight

259.37 g/mol

IUPAC Name

ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate

InChI

InChI=1S/C14H17NO2Si/c1-4-17-14(16)12(10-15)11-18(2,3)13-8-6-5-7-9-13/h5-9,11H,4H2,1-3H3

InChI Key

LZTKJMGYFLXWIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C[Si](C)(C)C1=CC=CC=C1)C#N

Origin of Product

United States

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